molecular formula C14H19N3O4S B7533762 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7533762
M. Wt: 325.39 g/mol
InChI Key: OTNXRQJYVABCIY-UHFFFAOYSA-N
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Description

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methanesulfonamido group and an oxoazepane ring, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Methanesulfonamido Group: The methanesulfonamido group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxoazepane Ring: The oxoazepane ring is formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methanesulfonamido group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its methanesulfonamido group and oxoazepane ring differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

2-(methanesulfonamido)-N-(2-oxoazepan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-22(20,21)17-11-7-3-2-6-10(11)13(18)16-12-8-4-5-9-15-14(12)19/h2-3,6-7,12,17H,4-5,8-9H2,1H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNXRQJYVABCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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